molecular formula C24H27ClN2O3 B11323351 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11323351
M. Wt: 426.9 g/mol
InChI Key: KTNHDXXUAJULNW-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of various functional groups, including a chloro substituent, a dimethylamino group, and a tert-butylphenyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 2-(4-tert-butylphenyl)-2-(dimethylamino)ethylamine under acidic or basic conditions. The reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar chromene core structure.

    Acetylacetone: Another compound with a chromene core, known for its use in organic synthesis.

    Diketene: A reactive intermediate used in the synthesis of various chromene derivatives.

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butylphenyl and dimethylamino groups enhances its stability and solubility, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H27ClN2O3/c1-24(2,3)16-8-6-15(7-9-16)19(27(4)5)14-26-23(29)22-13-20(28)18-12-17(25)10-11-21(18)30-22/h6-13,19H,14H2,1-5H3,(H,26,29)

InChI Key

KTNHDXXUAJULNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N(C)C

Origin of Product

United States

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